molecular formula C2HCl3F2 B1294774 1,2,2-Trichloro-1,1-difluoroethane CAS No. 354-21-2

1,2,2-Trichloro-1,1-difluoroethane

Cat. No. B1294774
CAS RN: 354-21-2
M. Wt: 169.38 g/mol
InChI Key: FQAMAOOEZDRHHB-UHFFFAOYSA-N
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Description

1,2,2-Trichloro-1,1-difluoroethane is a compound with the molecular formula C2HCl3F2 . It is also known by other names such as Frigen 122, HCFC-122, and Freon 122 .


Synthesis Analysis

The reductive dechlorinations of 1,2,2-trichloro-1,1-difluoroethane by zinc in different solvents have been investigated. The reactions in methanol (MeOH) and dimethylformamide (DMF) as solvents had good stability and gave 1-chloro-2,2-difluoroethylene in high yield . A large-scale experiment using ethanol as a solvent also gave 1-chloro-2,2-difluoroethylene in high yield .


Molecular Structure Analysis

The molecular structure of 1,2,2-Trichloro-1,1-difluoroethane can be represented by the InChI string: InChI=1S/C2HCl3F2/c3-1(4)2(5,6)7/h1H . The molecular weight of this compound is 169.38 g/mol .


Chemical Reactions Analysis

The reductive dechlorinations of 1,2,2-trichloro-1,1-difluoroethane by zinc in different solvents have been investigated . These reactions provide a method for producing 1-chloro-2,2-difluoroethylene and to solve the recycling problems of 1,2,2-trichloro-1,1-difluoroethane derived from 2,2-dichloro-1,1,1-trifluoroethane production .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,2-Trichloro-1,1-difluoroethane include a molecular weight of 169.38 g/mol, a computed XLogP3-AA value of 2.9, and a topological polar surface area of 0 Ų .

Scientific Research Applications

Synthesis Applications

1,2,2-Trichloro-1,1-difluoroethane serves as a starting material in various chemical syntheses. For example, it is used in the reductive dechlorination process to produce 1-Chloro-2,2-difluoroethylene, a compound with potential industrial scale applications due to its production from waste material in 2,2-dichloro-1,1,1-trifluoroethane production (Wang, Yang, & Xiang, 2013). Additionally, it's involved in the electrosynthesis of trifluoroethene and difluoroethene, offering new pathways in electrosynthetic chemistry (Cabot, Centelles, Segarra, & Casado, 1997).

Catalytic Reactions

In the realm of catalysis, 1,2,2-Trichloro-1,1-difluoroethane undergoes various heterogeneous catalytic reactions. Studies show different reactions like disproportionation, isomerization, and fluorination occurring on catalysts like Cr2O3 on active charcoal and AlF3 (Blanchard, Wendlinger, & Canesson, 1990). This illustrates its versatility in catalytic processes, particularly in halogen exchange reactions.

Industrial Applications

In industrial applications, this compound has been evaluated as a nonflammable, low-toxicity extractant in oilseed analyses. It shows general acceptability for such processes, indicating its potential as a safer alternative to conventional solvents (Temple, 1976).

Material Science

In material science, the interaction of 1,2,2-Trichloro-1,1-difluoroethane with materials like uranium dioxide has been studied. These studies provide insights into adsorption behaviors and surface properties, crucial for developing advanced materials and separation technologies (Stakebake, 1986).

Safety And Hazards

1,2,2-Trichloro-1,1-difluoroethane is mildly toxic by ingestion and inhalation. When heated to decomposition, it emits very toxic fumes of Fí and Clí .

Future Directions

The reductive dechlorinations of 1,2,2-trichloro-1,1-difluoroethane by zinc in different solvents have been investigated . These results provide a method for producing 1-chloro-2,2-difluoroethylene on an industrial scale because 1,2,2-trichloro-1,1-difluoroethane is the waste material arising from 2,2-dichloro-1,1,1-trifluoroethane production . This suggests potential future directions for the recycling and reuse of 1,2,2-trichloro-1,1-difluoroethane.

properties

IUPAC Name

1,2,2-trichloro-1,1-difluoroethane
Source PubChem
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InChI

InChI=1S/C2HCl3F2/c3-1(4)2(5,6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAMAOOEZDRHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl3F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861890
Record name 2,2-Difluoro-1,1,2-trichloroethane
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Molecular Weight

169.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1,1-Difluoro-1,2,2-trichloroethane
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Product Name

1,2,2-Trichloro-1,1-difluoroethane

CAS RN

354-21-2, 41834-16-6
Record name 1,2,2-Trichloro-1,1-difluoroethane
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Record name HCFC 122
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Record name Ethane, trichlorodifluoro-
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Record name Ethane, 1,2,2-trichloro-1,1-difluoro-
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Record name 2,2-Difluoro-1,1,2-trichloroethane
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Record name 1,2,2-trichloro-1,1-difluoroethane
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Synthesis routes and methods

Procedure details

An alternative approach to HCFC's is the chlorination of fluorocarbons such as CH3CF3 (HFC-143a). For example, McBee (Industrial and Engineering Chemistry, Vol. 39, pp. 409-412 (1947)) reported that vapor phase chlorination of HFC-143a afforded a mixture of HCFC-133a, HCFC-132b, CHCl2CF3 (HCFC-123), and the fully chlorinated CF3CCl3 (CFC-113a). McBee also reported the chlorination of CH3CClF2 (HCFC-142b) to give HCFC-132b, HCFC-122, and the fully chlorinated CClF2CCl3 (CFC-112a). Again, using this technique --CH2Cl and --CHCl2 groups dominate the attainable substitution pattern.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
N Wang, L Yang, S Xiang - Journal of Chemical Research, 2013 - journals.sagepub.com
1-Chloro-2,2-difluoroethylene was prepared from 1,2,2-trichloro-1,1-difluoroethane by reductive dechlorination in the presence of zero-valent zinc. Eleven different solvents were …
Number of citations: 2 journals.sagepub.com
WM Spicer, HDR Page - Journal of the American Chemical …, 1953 - ACS Publications
(1) WM Spicer and J. Kruger, This Journal, 78, 1855 (1950).(2) WM Spicer and LH Myer, ibid., 73, 934 (1951). colorless bromine solvents. Azeotropes of this general type are valuable in …
Number of citations: 0 pubs.acs.org
CW Huskins, P Tarrant, JF Bruesch… - Industrial & …, 1951 - ACS Publications
In an effort to develop a more satisfactory method for the preparation of certain haloethylenes, the thermal de-hydrohalogenation of some chlorofluoroethanes was studied. The effect of …
Number of citations: 5 pubs.acs.org
ET McBee, HM Hill, GB Bachman - Industrial & Engineering …, 1949 - ACS Publications
Vinylidene fluoride was described by Swarts (6) as a “colorless, odorless gas.... not oxidizedin air andnot polymerizedin sun-light.” Vinylidene fluoride has been prepared by …
Number of citations: 26 pubs.acs.org
E McBee, R Bolt - Industrial & Engineering Chemistry, 1947 - ACS Publications
CERTAIN aryloxy-2, 2-dichloro-l, l-difluoroethanes have been prepared by the action of l, 2, 2-trichloro-l, l-difluoro-ethane on anhydrous alkali metal aryloxides in a solvent. In a similar …
Number of citations: 19 pubs.acs.org
P Tarrant, JA Young - Journal of the American Chemical Society, 1953 - ACS Publications
It should be noted that the ethoxy group, in reacting with CHF= CC12, apparently adds tothe carbon containing the fluorine atom to give a com-pound which loses hydrogen fluoride …
Number of citations: 21 pubs.acs.org
HDR Page - 1952 - core.ac.uk
PHASE EQUILIBRIA STUDIES WITH BROMINE A study of the liquid-vapor equilibria of three binary systems, each consisting of bromine and an organic solvent was made. The ex …
Number of citations: 0 core.ac.uk
J Ghasemi, S Saaidpour - QSAR & Combinatorial Science, 2009 - Wiley Online Library
Quantitative Structure‐Property Relationship (QSPR) model for the estimation of boiling points of organic compounds containing halogens, oxygen, or sulfur without hydrogen bonding …
Number of citations: 14 onlinelibrary.wiley.com
SW Kantor, RC Osthoff - Journal of the American Chemical …, 1953 - ACS Publications
A polymethylene of molecular weight of 3.3 million was prepared by the catalytic decomposition of diazomethane. This polymer is highly crystallineand has a crystal melting point of 132. …
Number of citations: 81 pubs.acs.org
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 321 books.google.com

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